molecular formula C16H11BrCl3F3N2O B401275 4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide

4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide

Cat. No.: B401275
M. Wt: 490.5g/mol
InChI Key: MXTRSCQSNVPRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with 3-trifluoromethylphenylamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide include:

Properties

Molecular Formula

C16H11BrCl3F3N2O

Molecular Weight

490.5g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C16H11BrCl3F3N2O/c17-11-6-4-9(5-7-11)13(26)25-14(15(18,19)20)24-12-3-1-2-10(8-12)16(21,22)23/h1-8,14,24H,(H,25,26)

InChI Key

MXTRSCQSNVPRDU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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